![molecular formula C17H10BrN3O3S B4049316 2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4049316.png)
2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a furan ring, a thiazole ring, and a triazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, while the furan ring could be formed via a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the ring. The furan, thiazole, and triazine rings would also likely be planar. The overall shape of the molecule would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom in the bromophenyl group could be replaced via nucleophilic aromatic substitution, while the furan ring could undergo reactions at the oxygen atom or the carbon-carbon double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could potentially make it denser than many organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various derivatives of thiazolo[3,2-b][1,2,4]triazine, including compounds similar to the one . For instance, Oleinikova and Pozharskii (1973) synthesized 2-phenyl-3-(2-furyl)- and 2-phenyl-3-[β-(2-furyl)vinyl]-1,2-dihydronaphtho-[1,2-d]-1,2,4-triazines, which are related structures, indicating the versatility of these compounds in synthetic chemistry (Oleinikova & Pozharskii, 1973). Another study by Gazieva et al. (2013) focused on synthesizing (Z)-6-aryl(hetaryl)methylidene derivatives of imidazo[4,5-e][1,3]thiazolo[3,2-b]-[1,2,4]triazine-2,7-diones, showcasing the compound's role in creating new heterocyclic structures with potential biological activities (Gazieva et al., 2013).
Potential Biological Activities
While the direct biological applications of this specific compound were not detailed in the papers found, research on related thiazolo[3,2-b][1,2,4]triazine derivatives indicates a broader interest in their potential biological activities. For example, the study on 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 inhibitors with antibacterial activity suggests that derivatives of the thiazolo[3,2-b][1,2,4]triazine scaffold could be explored for their medicinal properties, including treating type 2 diabetes and combating bacterial infections (Srivastava et al., 2015).
Eigenschaften
IUPAC Name |
(2Z)-2-[[5-(3-bromophenyl)furan-2-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3S/c1-9-15(22)19-17-21(20-9)16(23)14(25-17)8-12-5-6-13(24-12)10-3-2-4-11(18)7-10/h2-8H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLIWNSZILAAEG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Br)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


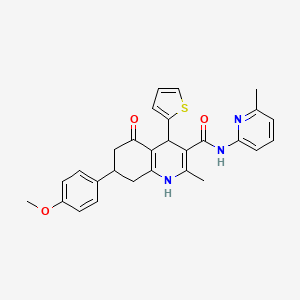
![2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4049243.png)
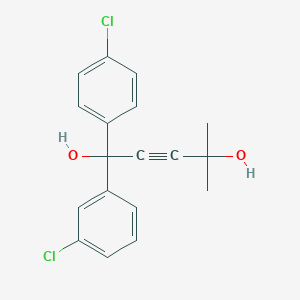
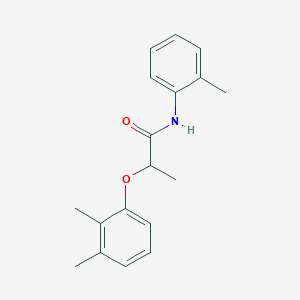
![2-(2-(naphthalen-1-ylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049269.png)
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)
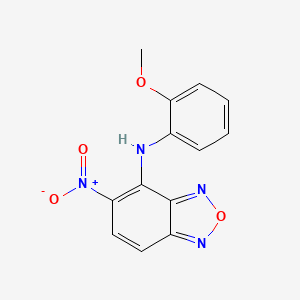
![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)
![4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4049292.png)
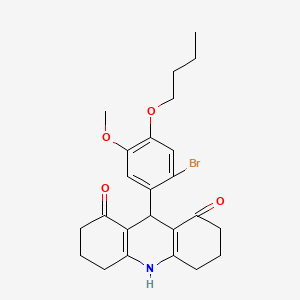
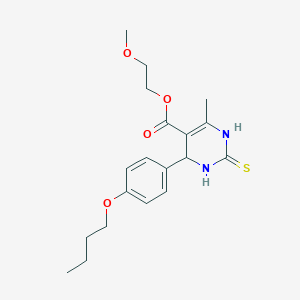
![N-[3-(dimethylamino)propyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4049326.png)
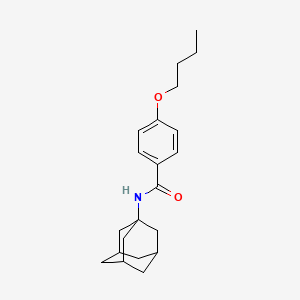
![6-imino-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049337.png)
